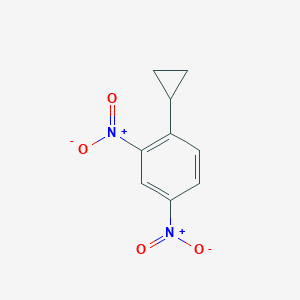
Methyl 2-(3-cyclohexylpropanoylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-cyclohexylpropanoylamino)propanoate is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
The synthesis of methyl 2-(3-cyclohexylpropanoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for higher yield and purity .
化学反応の分析
Methyl 2-(3-cyclohexylpropanoylamino)propanoate, being an ester, can undergo various chemical reactions:
Hydrolysis: In the presence of an acid or base, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2-(3-cyclohexylpropanoylamino)propanoate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and the study of ester chemistry.
Biology: It is used in biochemical studies to understand ester hydrolysis and related enzymatic processes.
Medicine: Research involving this compound can provide insights into drug design and development, particularly in the study of ester-containing pharmaceuticals.
Industry: It is used in the development of new materials and chemicals, including polymers and resins
作用機序
The mechanism of action of methyl 2-(3-cyclohexylpropanoylamino)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The pathways involved include the cleavage of the ester bond, leading to the formation of the corresponding acid and alcohol .
類似化合物との比較
Methyl 2-(3-cyclohexylpropanoylamino)propanoate can be compared with other esters such as:
Methyl acetate: A simple ester used as a solvent and in organic synthesis.
Ethyl acetate: Another common ester with similar uses but different physical properties.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
What sets this compound apart is its specific structure, which includes a cyclohexyl group, making it unique in terms of its chemical behavior and applications .
特性
IUPAC Name |
methyl 2-(3-cyclohexylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(13(16)17-2)14-12(15)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJHAKKNSYLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391663 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-23-6 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B6614195.png)




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B6614221.png)
![N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6614232.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)


